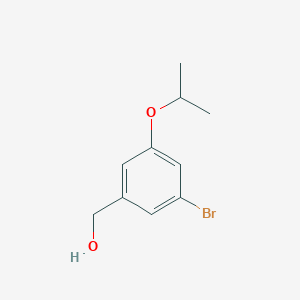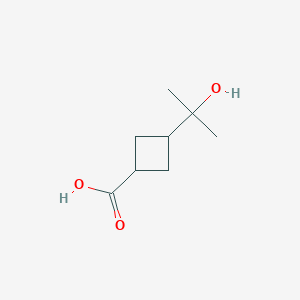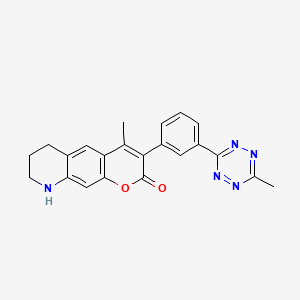
(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely an organic amine, which contains a bromophenyl group and a methylpropan-1-amine group. The presence of the bromine atom suggests that it could be involved in various organic reactions as a leaving group or electrophile .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon chain (propane) with a methyl group (CH3) and an amine group (NH2) attached to the first carbon. The third carbon would be attached to a phenyl ring (a six-carbon aromatic ring) with a bromine atom attached .Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions, such as alkylation, acylation, and nucleophilic substitution. The bromophenyl group could also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents. The presence of the amine group could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación
Analytical Techniques in Chemical Analysis
A review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its metabolites in biological matrices, foodstuff, and beverages outlines the utilization of liquid and gas chromatography coupled with various detection techniques (mass spectrometry, ultraviolet or fluorescence detection). This comprehensive overview emphasizes the importance of sensitive qualitative and quantitative analysis for understanding the biological effects and exposures of chemical compounds, suggesting that similar methodologies could be applied to the analysis of (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride and its metabolites (Teunissen et al., 2010).
Biodegradation and Environmental Impact
Research on the biodegradation of aromatic compounds by Escherichia coli offers insights into the microbial catabolism of aromatic compounds, potentially relevant for understanding the environmental fate and degradation pathways of complex organic molecules like this compound (Díaz et al., 2001).
Synthesis and Structural Analysis
A publication on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the significance of developing efficient synthesis pathways and the challenges associated with handling toxic and sensitive compounds. This research underlines the importance of innovative synthesis methods that could also be relevant for synthesizing and studying this compound (Qiu et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-1-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIZUXWSIIGBEV-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309531.png)
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)

![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)



![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)



